

# Dirucotide in Progressive MS: A Comparative Analysis of Phase II Efficacy Data

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth comparison of **Dirucotide**'s Phase II trial in progressive Multiple Sclerosis with established treatments, Ocrelizumab and Siponimod, for researchers and drug development professionals.

**Dirucotide** (formerly MBP8298) is an investigational synthetic peptide designed as a selective immune-tolerizing agent for the treatment of Multiple Sclerosis (MS). Its mechanism of action is thought to involve the induction of tolerance to a specific fragment of myelin basic protein (MBP), a key autoantigen in MS, particularly in patients with specific Human Leukocyte Antigen (HLA) haplotypes. While the Phase III development program for **Dirucotide** in secondary progressive MS (SPMS) was ultimately discontinued due to a lack of efficacy in the broader patient population, the preceding Phase II trial showed promising results in a genetically defined subgroup of patients with progressive MS.[1][2] This guide provides a detailed comparison of the efficacy data from the **Dirucotide** Phase II trial with the pivotal trial data for two approved and effective treatments for progressive MS: Ocrelizumab (Ocrevus) and Siponimod (Mayzent).

## **Comparative Efficacy Data**

The following table summarizes the key efficacy outcomes from the respective clinical trials of **Dirucotide**, Ocrelizumab, and Siponimod in patients with progressive MS. It is important to note that the **Dirucotide** trial was a smaller Phase II study focused on a specific patient subgroup, while the Ocrelizumab and Siponimod trials were large-scale Phase III studies that led to regulatory approval.



| Efficacy Endpoint          | Dirucotide (Phase II<br>- HLA-DR2/DR4<br>Subgroup)[3][4]                                          | Ocrelizumab<br>(ORATORIO -<br>Phase III)[5]                                              | Siponimod<br>(EXPAND - Phase<br>III)                                                  |
|----------------------------|---------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Primary Endpoint           | Time to confirmed<br>disease progression<br>on the Expanded<br>Disability Status Scale<br>(EDSS)  | Time to onset of 12-<br>week confirmed<br>disability progression<br>(CDP)                | Time to 3-month confirmed disability progression (CDP)                                |
| Primary Endpoint<br>Result | Statistically significant<br>benefit of treatment<br>compared to placebo<br>(p=0.01 at 24 months) | 24% relative risk<br>reduction in 12-week<br>CDP vs. placebo (HR:<br>0.76)               | 21% relative risk<br>reduction in 3-month<br>CDP vs. placebo (HR:<br>0.79)            |
| Median Time to Progression | 78 months with Dirucotide vs. 18 months with placebo (5-year follow-up)                           | Not reported as a primary outcome in this format.                                        | Not reported as a primary outcome in this format.                                     |
| Key Secondary<br>Endpoints | Not explicitly detailed in available literature.                                                  | 29% reduction in the timed 25-foot walk worsening; 17.5% reduction in brain volume loss. | 55% reduction in annualized relapse rate; significant reduction in brain volume loss. |
| Patient Population         | Progressive MS patients with HLA- DR2 and/or HLA-DR4 haplotypes (n=20 in subgroup)                | Primary Progressive<br>MS (PPMS) patients<br>(n=732)                                     | Secondary Progressive MS (SPMS) patients (n=1651)                                     |

## **Experimental Protocols**

A detailed understanding of the experimental design is crucial for interpreting the efficacy data. The following sections outline the key aspects of the clinical trial protocols for **Dirucotide**, Ocrelizumab, and Siponimod.

## **Dirucotide Phase II Trial in Progressive MS**



- Study Design: A 24-month, double-blind, placebo-controlled Phase II clinical trial.
- Patient Population: 32 patients with progressive MS. A pre-specified subgroup analysis was conducted on 20 patients who were positive for HLA-DR2 and/or HLA-DR4 haplotypes.
- Inclusion Criteria: Patients with a diagnosis of progressive MS.
- Exclusion Criteria: Not detailed in the available literature.
- Treatment Regimen: 500 mg of **Dirucotide** administered intravenously every 6 months.
- Primary Outcome Measure: Time to confirmed disease progression as measured by the Expanded Disability Status Scale (EDSS).
- Secondary Outcome Measures: Not explicitly detailed in the available literature.

#### Ocrelizumab - ORATORIO Trial (NCT01194570)

- Study Design: A Phase III, randomized, parallel-group, double-blind, placebo-controlled study.
- Patient Population: 732 patients with Primary Progressive Multiple Sclerosis (PPMS).
- Inclusion Criteria: Age 18-55 years, diagnosis of PPMS, and an EDSS score of 3.0 to 6.5 at baseline.
- Exclusion Criteria: History of relapsing-remitting MS, prior treatment with B-cell depleting therapies.
- Treatment Regimen: Ocrelizumab 600 mg (administered as two 300 mg intravenous infusions 14 days apart) or placebo every 24 weeks for at least 120 weeks.
- Primary Outcome Measure: Time to the onset of 12-week confirmed disability progression (CDP), defined as an increase in EDSS score that is sustained for at least 12 weeks.
- Secondary Outcome Measures: Time to 24-week CDP, change in the timed 25-foot walk, change in the volume of T2 brain lesions, and change in total brain volume.



#### **Siponimod - EXPAND Trial (NCT01665144)**

- Study Design: A Phase III, randomized, double-blind, placebo-controlled, event-driven study.
- Patient Population: 1651 patients with Secondary Progressive Multiple Sclerosis (SPMS).
- Inclusion Criteria: Age 18-60 years, diagnosis of SPMS, and an EDSS score of 3.0 to 6.5 at baseline.
- Exclusion Criteria: Recent history of certain cardiovascular conditions, macular edema.
- Treatment Regimen: Oral Siponimod 2 mg once daily or placebo.
- Primary Outcome Measure: Time to 3-month confirmed disability progression (CDP), defined as an increase in EDSS score that is sustained for at least 3 months.
- Secondary Outcome Measures: Time to 6-month CDP, change in the timed 25-foot walk, change in T2 lesion volume, and annualized relapse rate.

### Visualizing the Data

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the proposed signaling pathway of **Dirucotide** and the experimental workflow of its Phase II trial.





Click to download full resolution via product page

Caption: Proposed signaling pathway for **Dirucotide**-induced immune tolerance.



Click to download full resolution via product page

Caption: Experimental workflow of the **Dirucotide** Phase II trial in progressive MS.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. neurology.org [neurology.org]
- 2. mymsaa.org [mymsaa.org]
- 3. Intravenous synthetic peptide MBP8298 delayed disease progression in an HLA Class IIdefined cohort of patients with progressive multiple sclerosis: results of a 24-month doubleblind placebo-controlled clinical trial and 5 years of follow-up treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. direct-ms.org [direct-ms.org]
- 5. Progressive multiple sclerosis: Evaluating current therapies and exploring future treatment strategies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dirucotide in Progressive MS: A Comparative Analysis
  of Phase II Efficacy Data]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b599088#efficacy-data-from-the-dirucotide-phase-iitrials-in-progressive-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com